molecular formula C17H21F3N2O3S B2381822 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1797845-20-5

3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No. B2381822
CAS RN: 1797845-20-5
M. Wt: 390.42
InChI Key: FYTDUQFUEXDXFP-UHFFFAOYSA-N
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Description

3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP belongs to the class of azetidine carboxamides and has a molecular weight of 433.55 g/mol.

Scientific Research Applications

Photocyclization in Organic Synthesis

  • Research has shown that similar compounds, like N-formyl-N-methylcyclohexene-1-carboxamide, can undergo photocyclization to yield azetidine derivatives. This process involves intramolecular hydrogen abstraction, which is a valuable reaction in organic synthesis (Maruyama, Kazuhiro et al., 1980).

Heterocyclic Synthesis

  • Thiophene-2-carboxamide and related compounds are used in the synthesis of new antibiotic and antibacterial drugs. These compounds have been studied for their biological activity against Gram-positive and Gram-negative bacteria, highlighting their significance in medicinal chemistry (G. Ahmed, 2007).

Sulfinamide and Sulfenamide Formation

  • Azetidine derivatives like 3-phenyl-1-azabicyclo[1.1.0]butane react with sulfinyl and sulfenyl chlorides to form corresponding sulfinamides and sulfenamides. This reaction is essential for the development of various pharmaceutical agents (G. Mlostoń et al., 2008).

Modulation of Gene Expression

  • Compounds with a structure similar to 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. This research is crucial in understanding how such compounds can be used in therapeutic applications (M. Palanki et al., 2000).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

  • Enantiopure azetidine-2-carboxylic acids with various heteroatomic side chains are synthesized using methods that could potentially involve compounds like 3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide. These acids are significant in studying peptide activity (Z. Sajjadi, W. Lubell, 2008).

properties

IUPAC Name

3-cyclohexylsulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3S/c18-17(19,20)12-6-8-13(9-7-12)21-16(23)22-10-15(11-22)26(24,25)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTDUQFUEXDXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohexylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

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